5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid
Overview
Description
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is an organic compound characterized by a phenyl ring substituted with a 2-methylpropyl group and a 5-oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of the oxopentanoic acid group. One common method involves the Friedel-Crafts alkylation of benzene with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a series of oxidation and carboxylation reactions to introduce the oxopentanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug development and biochemical studies. It can be used to study enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.
Ketoprofen: Another NSAID with structural similarities, used for its analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a similar mechanism of action, used to treat pain and inflammation.
Uniqueness
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is unique due to its specific substitution pattern and the presence of the oxopentanoic acid group. This structural feature distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
Properties
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-12-6-8-13(9-7-12)14(16)4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSWCSNSCCRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238416 | |
Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91121-69-6 | |
Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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